FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE
Description
FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE is a heterocyclic compound featuring a fused furodioxole ring system with three ketone groups at positions 2, 4, and 4. Its structure comprises a furan ring fused to a 1,3-dioxole moiety, creating a bicyclic framework with electron-withdrawing trione functionalities.
Properties
CAS No. |
122083-08-3 |
|---|---|
Molecular Formula |
C5O6 |
Molecular Weight |
156.049 |
IUPAC Name |
furo[3,4-d][1,3]dioxole-2,4,6-trione |
InChI |
InChI=1S/C5O6/c6-3-1-2(4(7)11-3)10-5(8)9-1 |
InChI Key |
FZPGRYNZFKHGFX-UHFFFAOYSA-N |
SMILES |
C12=C(C(=O)OC1=O)OC(=O)O2 |
Synonyms |
Furo[3,4-d]-1,3-dioxole-2,4,6-trione |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition (1,3-DC) reaction serves as a cornerstone for constructing fused heterocyclic systems analogous to furo[3,4-d]dioxole-2,4,6-trione. In a study by Raghunathan et al., glycosyl dipolarophiles derived from D-glucose underwent [3+2] cycloaddition with azomethine ylides generated from 1,2-diketones and sarcosine, yielding glyco-dispiropyrrolidines in high diastereoselectivity. Adapting this approach, the trione’s dioxole ring could arise from a dipolarophile containing preformed 1,3-dioxole-2,4-dione, reacting with a furan-based ylide.
Key considerations include:
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Dipolarophile Design : A dipolarophile such as 2,4-dioxo-1,3-dioxolane (derived from malonic acid derivatives) could engage in cycloaddition with a furan-3,4-diyl ylide.
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Ylide Generation : Thermal decarboxylation of N-substituted glycine derivatives (e.g., sarcosine) in the presence of 1,2-diketones generates azomethine ylides. For furan systems, 3-furaldehyde-derived imines may serve as precursors.
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Regiochemical Control : Electron-deficient dipolarophiles favor endo transition states, directing substituents to the desired positions.
Oxidative Cyclization Strategies
Ring-Closing via Hypervalent Iodine Reagents
Hypervalent iodine reagents, such as iodobenzene diacetate (IBD), enable oxidative cyclization of dicarbonyl precursors. A hypothetical route involves:
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Precursor Synthesis : 3,4-Dihydroxyfuran-2,5-dione (a tetronic acid derivative) could be functionalized with orthoester groups at the 3- and 4-positions.
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Oxidative Coupling : Treatment with IBD in acetic acid may dehydrogenate the furan ring while coupling the orthoester moieties to form the dioxole ring.
This method draws inspiration from the synthesis of furo[2,3-d]pyrimidines, where oxidative conditions facilitated annulation. Adjusting stoichiometry and solvent polarity (e.g., DMF vs. AcOH) could modulate reaction efficiency.
Multicomponent Reactions (MCRs)
Tandem Knoevenagel-Hetero-Diels-Alder Reaction
A domino Knoevenagel–hetero-Diels–Alder sequence reported for sugar-annulated furopyran derivatives offers a template for assembling the trione’s framework:
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Knoevenagel Condensation : Reaction of a β-ketoester (e.g., ethyl acetoacetate) with an aldehyde yields an α,β-unsaturated carbonyl intermediate.
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Hetero-Diels-Alder Cyclization : The dienophile (e.g., 1,3-dioxolane-2,4-dione) engages the conjugated diene, forming the fused dioxole ring.
Critical parameters include:
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Catalyst Selection : Proline-based organocatalysts enhance enantioselectivity in analogous systems.
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Solvent Effects : Polar aprotic solvents (e.g., THF) favor cycloaddition kinetics.
Solid-Phase Synthesis and Polymer-Supported Reagents
Resin-Bound Intermediate Functionalization
Solid-phase methodologies mitigate purification challenges inherent to polyfunctional intermediates. A proposed workflow involves:
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Anchor Installation : Coupling a furan-3,4-diol derivative to Wang resin via its 2-position hydroxyl group.
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Sequential Functionalization :
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Acylation with chloroacetic anhydride introduces the 2,4-dione moiety.
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On-resin cyclization with phosgene equivalents (e.g., triphosgene) forms the dioxole ring.
-
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Cleavage and Isolation : TFA-mediated cleavage releases the trione, followed by recrystallization from ethyl acetate/hexane.
This approach mirrors strategies for synthesizing furo[3,2-e]triazolopyrimidines, where polymer-supported reagents improved yield and purity.
Mechanochemical Synthesis
Solvent-Free Grinding Techniques
Mechanochemistry offers an eco-friendly alternative for oxygen-rich heterocycles. Ball-milling furan-3,4-dicarboxylic acid with 1,3-dioxolane-2,4-dione in the presence of K2CO3 as a base could induce dehydration-cyclization:
Reaction monitoring via in-situ Raman spectroscopy would validate intermediate formation.
Catalytic Asymmetric Approaches
Chiral Brønsted Acid Catalysis
Enantioselective synthesis remains unexplored for this compound. A potential route employs chiral phosphoric acids (e.g., TRIP) to catalyze the kinetic resolution of a racemic trione precursor. For instance, asymmetric aldol condensation between a furan-derived enolate and a dioxolane-dione could set the stereochemistry at the bridgehead carbon.
Analytical Characterization
Spectroscopic Data
While experimental data for the title compound remains scarce, analogous structures provide benchmarks:
Chemical Reactions Analysis
Types of Reactions
FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE, enabling comparative analysis of their reactivity, stability, and applications.
cis-1,3-Bis(4-methoxybenzyl)tetrahydro-2H-furo[3,4-d]imidazole-2,4,6-trione
- Core Structure : Furoimidazole trione (furan fused to an imidazole ring).
- Substituents : Two 4-methoxybenzyl groups at positions 1 and 3.
- Key Features :
- The imidazole ring introduces nitrogen atoms, altering electronic properties compared to the oxygen-dominated furodioxole system.
- Requires deprotection (e.g., via potassium persulfate or ceric ammonium nitrate) to remove N-(p-methoxybenzyl) groups, indicating higher stability under protective conditions .
- Applications : Intermediate in the synthesis of (+)-biotin, highlighting its utility in pharmaceutical chemistry .
Pyrimidinetrione Derivatives (Compounds 5–9 from )
- Core Structure : Pyrimidine ring with three ketone groups.
- Substituents : Methylthio, methylsulfinyl, and pyridinium groups (e.g., compound 6: 5,5′-(methylthiomethanediylidene)bis(1,3-dimethylpyrimidinetrione)).
- Key Features :
- Applications : Serve as intermediates for synthesizing complex heterocycles, emphasizing their versatility in organic transformations.
Structural and Reactivity Comparison
Research Findings and Limitations
- Structural Insights : The furodioxole trione’s oxygen-rich framework may confer greater polarity compared to nitrogen-containing analogs, influencing solubility and intermolecular interactions.
- Contradictions : While furoimidazole triones require protective groups for stability , pyrimidinetriones exhibit inherent reactivity toward oxidation without protection , highlighting divergent stability profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE, and how can purity be maximized?
- Methodology : Synthesis often involves multi-step reactions with intermediates like 5-methylenebarbituric acid derivatives. A reported approach uses triethylamine as a base to facilitate nucleophilic substitutions, followed by oxidation with m-chloroperbenzoic acid to stabilize the trione structure . Purification typically combines column chromatography (silica gel, gradient elution) and recrystallization in solvents like isopropanol/heptane, as demonstrated for structurally similar compounds .
Q. How can NMR and X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodology : For NMR, use high-field instruments (e.g., 500 MHz) to distinguish diastereotopic protons and fluorine environments, as shown in studies of fluorinated analogs . X-ray crystallography requires slow evaporation of solvent mixtures (e.g., CHCl₃/Et₂O) to grow single crystals. Crystallographic data for related triones confirm chair conformations in fused-ring systems .
Q. What analytical techniques are critical for detecting trace impurities in this compound samples?
- Methodology : Combine HPLC (C18 column, UV detection at 254 nm) with mass spectrometry to identify byproducts like sulfoxide derivatives. Radio-TLC has been validated for tracking fluorinated analogs, ensuring >95% radiochemical purity .
Advanced Research Questions
Q. How do substituents on the phenyl rings of this compound derivatives influence reactivity and biological activity?
- Methodology : Systematic SAR studies involve halogenation (e.g., F, Cl, Br) at para/meta positions. For example, fluorination enhances metabolic stability but reduces electrophilicity compared to brominated analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like kinases .
Q. What mechanistic insights explain the elimination of thiomethyl groups during the synthesis of this compound analogs?
- Methodology : Kinetic studies under varying pH and oxidizing conditions (e.g., with m-CPBA) reveal a radical-polar crossover mechanism. Isotopic labeling (e.g., ¹⁸F) and EPR spectroscopy track intermediates, confirming sulfinic acid elimination pathways .
Q. Can computational methods predict the stability of zwitterionic intermediates in this compound reactions?
- Methodology : DFT calculations (B3LYP/6-31G*) model charge distribution in zwitterions like 5-[(1,3-dimethyl-2,4,6-trioxo-tetrahydropyrimidin-5-ylidene)(pyridinium)methyl] derivatives. Solvent effects (e.g., pyridine) are incorporated via PCM models to validate experimental stability trends .
Q. How does the fused-ring conformation of this compound affect its interaction with biological targets?
- Methodology : Molecular dynamics simulations (AMBER force field) of protein-ligand complexes (e.g., furopyrimidinetrione inhibitors) highlight the role of the 1,3-dioxole ring in π-π stacking with aromatic residues. Crystal structures of analogs bound to enzymes (PDB: 6RX) provide empirical validation .
Notes
- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on reproducible protocols.
- Methodologies are derived from peer-reviewed procedures in synthesis, spectroscopy, and computational chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
